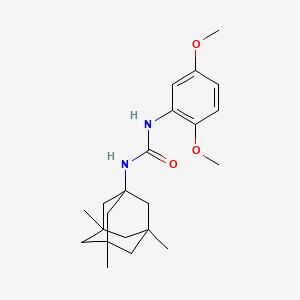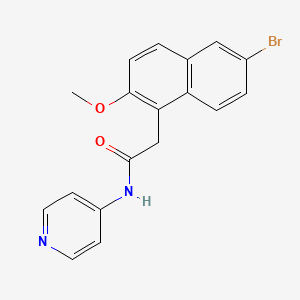
3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea is a synthetic organic compound that features a urea functional group. The compound is characterized by the presence of a dimethoxyphenyl group and a trimethyladamantyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with an isocyanate derivative of 3,5,7-trimethyladamantane. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the urea group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly if it exhibits interesting biological activity.
Medicine
If the compound shows bioactivity, it could be explored as a lead compound in the development of new pharmaceuticals, particularly in areas such as oncology or neurology.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-1-adamantylurea
- 3-(2,5-Dimethoxyphenyl)-1-(3,5-dimethyladamantan-1-yl)urea
- 3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethylcyclohexyl)urea
Uniqueness
The uniqueness of 3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea lies in the specific combination of the dimethoxyphenyl and trimethyladamantyl groups, which may confer unique physical, chemical, or biological properties compared to its analogs.
特性
分子式 |
C22H32N2O3 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-3-(3,5,7-trimethyl-1-adamantyl)urea |
InChI |
InChI=1S/C22H32N2O3/c1-19-9-20(2)11-21(3,10-19)14-22(12-19,13-20)24-18(25)23-16-8-15(26-4)6-7-17(16)27-5/h6-8H,9-14H2,1-5H3,(H2,23,24,25) |
InChIキー |
DTYNEHCJDBZFIM-UHFFFAOYSA-N |
正規SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)NC4=C(C=CC(=C4)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15099703.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15099705.png)
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone](/img/structure/B15099706.png)


![(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099735.png)
![(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15099746.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B15099756.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099762.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B15099766.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15099770.png)
![(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099776.png)
